molecular formula C9H7NOS B1497212 4-(Isothiazol-5-yl)phenol CAS No. 68535-60-4

4-(Isothiazol-5-yl)phenol

Cat. No.: B1497212
CAS No.: 68535-60-4
M. Wt: 177.22 g/mol
InChI Key: YINWWZCLXXCUKS-UHFFFAOYSA-N
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Description

Contextual Significance of Heterocyclic Phenolic Compounds

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a vast and diverse family of organic substances. A significant number of these compounds are utilized in medicinal chemistry as therapeutic agents for a wide array of diseases. It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. The inclusion of heteroatoms like nitrogen, sulfur, and oxygen can modify a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing its behavior as a potential drug.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are also of great importance in medicinal chemistry. The phenolic moiety is a key pharmacophore in many natural and synthetic compounds with antioxidant properties. The combination of a heterocyclic ring system with a phenolic group can lead to novel structures with unique biological activities.

Historical Perspective and Evolution of Isothiazole (B42339) Chemistry in Biological and Material Sciences

The field of isothiazole chemistry has seen significant advancements since the first synthesis of the 1,2-thiazole (isothiazole) ring. Isothiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This structural motif is found in a limited number of natural products. However, the isothiazole nucleus has been widely used in the creation of a diverse range of synthetic bioactive substances.

Over the years, research has demonstrated that isothiazole derivatives possess a broad spectrum of useful properties. This has spurred extensive studies into the synthesis and chemical transformations of its derivatives. ontosight.ai In the realm of biological sciences, isothiazole-containing compounds have been investigated for various therapeutic applications, including as antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral agents. parkwayscientific.comchemwhat.id The isothiazole heterocycle can also protect a molecule from enzymatic degradation, potentially extending its duration of action. parkwayscientific.com

In material sciences, thiazole-based polymers and copolymers have been utilized in the development of organic electronic devices due to their excellent charge transport properties and stability. humboldt.edu While research on isothiazoles in materials is less extensive than that on its isomer, thiazole (B1198619), the unique electronic properties of the isothiazole ring suggest potential for its use in creating novel materials.

Current Research Landscape of 4-(Isothiazol-5-yl)phenol and Related Structures

Direct and extensive research findings specifically on this compound are limited in publicly available literature. However, the research landscape of related isothiazole and thiazole phenolic compounds provides a valuable context for its potential significance.

The isothiazole scaffold is recognized as an attractive building block in drug discovery. For instance, a series of isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide (B152044) morpholine (B109124) derivatives were synthesized and evaluated for their fungicidal activities. chemsrc.com One of the compounds, which combined a 3,4-dichloroisothiazole substructure with cinnamamide morpholine, demonstrated significant antifungal activity. chemsrc.com

Furthermore, the synthesis of novel thiazole and thiazolidinone derivatives incorporating phenolic fragments has yielded compounds with notable antioxidant activity. aksci.comconcordia.ca In some cases, the antioxidant capacity of these synthesized compounds surpassed that of the well-known antioxidant 4-methyl-2,6-di-tert-butylphenol. aksci.com The presence of both a phenolic substituent and a heterocyclic fragment like thiazole is a key area of investigation for new antioxidant development. concordia.ca

Research into phenolic thiazoles has also explored their antiradical and antimicrobial properties. ontosight.ai The structural features, such as the position of phenolic hydroxyl groups on the benzene (B151609) ring, have been shown to influence the biological activity. ontosight.ai While these studies focus on the thiazole isomer, the findings suggest that isothiazole-based phenols like this compound could exhibit similar interesting biological properties, warranting further investigation. The potential for isothiazole scaffolds to be used in improving the potency of antimicrobial compounds has also been noted. bldpharm.com

Physicochemical and Spectroscopic Properties of this compound

Below is a table summarizing the known physical and chemical properties of this compound. Direct experimental spectroscopic data is not widely available in the reviewed literature; therefore, expected characteristics based on its functional groups are also described.

PropertyValue/Description
CAS Number 68535-60-4 chemsrc.comsinfoobiotech.comsigmaaldrich.comdocbrown.info
Molecular Formula C₉H₇NOS sinfoobiotech.comsigmaaldrich.com
Molecular Weight 177.22 g/mol sinfoobiotech.com
Physical State Solid (predicted)
Purity >95% (as available from commercial suppliers) parkwayscientific.com
Storage Sealed in dry, 2-8°C sinfoobiotech.com
Calculated LogP 2.51570 chemsrc.com
Expected IR Spectroscopy - Broad O-H stretch around 3200-3600 cm⁻¹ (phenol). - Aromatic C-H stretches above 3000 cm⁻¹. - Aromatic C=C stretching absorptions around 1450-1600 cm⁻¹. - C-O stretching vibration between 1140-1410 cm⁻¹. libretexts.orglibretexts.org - Characteristic vibrations for the isothiazole ring.
Expected ¹H NMR Spectroscopy - A singlet for the phenolic -OH proton (chemical shift can vary). - Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the phenyl and isothiazole rings.
Expected ¹³C NMR Spectroscopy - Signals in the aromatic region (approx. 115-160 ppm). - The carbon attached to the hydroxyl group would be expected at a lower field (deshielded).
Expected Mass Spectrometry - A prominent molecular ion peak (M⁺) is expected due to the aromatic nature of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2-thiazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-5-6-10-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINWWZCLXXCUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499249
Record name 4-(1,2-Thiazol-5(2H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68535-60-4
Record name 4-(1,2-Thiazol-5(2H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Isothiazol 5 Yl Phenol

Established Synthetic Pathways to the 4-(Isothiazol-5-yl)phenol Core

The synthesis of the this compound core can be achieved through several strategic approaches. These methods often involve the construction of the isothiazole (B42339) ring from acyclic precursors, followed by the introduction or revealing of the phenolic moiety. A common strategy involves the use of a protected phenol (B47542), such as anisole (B1667542) (methoxybenzene), during the isothiazole ring formation, with a final deprotection step to yield the target phenol.

Key synthetic methods for constructing 5-arylisothiazoles often start from β-ketodithioesters, β-ketothioamides, or β-thiocyanatocinnamaldehydes. medwinpublishers.comrsc.orgorganic-chemistry.org For instance, a plausible route to this compound would involve the reaction of a precursor derived from 4-methoxyacetophenone with a sulfur and nitrogen source to form the isothiazole ring. The final step would be the demethylation of the resulting 5-(4-methoxyphenyl)isothiazole (B177214) to unmask the phenolic hydroxyl group.

Convergent and Divergent Synthetic Approaches

The synthesis of this compound and its analogs can be designed using both convergent and divergent strategies, which offer flexibility in generating molecular diversity.

A convergent synthesis involves the independent synthesis of the key fragments of the molecule, which are then joined together in the final stages. For this compound, a convergent approach would typically involve a palladium-catalyzed cross-coupling reaction. bsu.byresearchgate.net For example, a 5-haloisothiazole derivative can be coupled with 4-hydroxyphenylboronic acid (or its protected form) in a Suzuki-Miyaura reaction. This method is highly efficient for creating the C-C bond between the two aromatic rings.

A divergent synthesis , on the other hand, begins with a central core structure that is subsequently modified in various ways to produce a library of related compounds. thieme-connect.com Starting with the this compound core, a divergent approach would allow for the systematic exploration of chemical space by modifying different parts of the molecule. For example, functional handles could be pre-installed on either the isothiazole or the phenyl ring of the core structure, allowing for a wide range of subsequent chemical transformations.

Derivatization and Functionalization of this compound Analogs

The this compound scaffold possesses three main regions for chemical modification: the phenolic hydroxyl group, the phenyl ring, and the isothiazole ring system. This allows for extensive derivatization to modulate the physicochemical and biological properties of the molecule.

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for a variety of chemical transformations, most commonly ether and ester formation. ambeed.com These modifications are often employed to alter properties such as solubility, lipophilicity, and metabolic stability.

Etherification: The hydroxyl group can be readily converted to an ether via reactions like the Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide.

Esterification: Acylation of the phenol with acyl chlorides or anhydrides under basic conditions yields the corresponding esters.

Table 1: Examples of Phenolic Hydroxyl Group Modifications

Reaction Type Reagent Example Product Class
Etherification Methyl iodide (CH₃I), K₂CO₃ Methoxy (B1213986) Ether
Etherification Benzyl bromide (BnBr), NaH Benzyl Ether
Esterification Acetyl chloride (CH₃COCl), Pyridine Acetate Ester

Substituent Introduction on the Phenyl Ring

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. mlsu.ac.inlibretexts.orgwikipedia.org Since the para position of the phenol ring is occupied by the isothiazole moiety, electrophilic substitution reactions will predominantly occur at the ortho positions (C2 and C6). Care must be taken as the high reactivity can sometimes lead to polysubstitution. mlsu.ac.in

Table 2: Electrophilic Aromatic Substitution on the Phenyl Ring

Reaction Reagent(s) Expected Major Product(s)
Nitration Dilute HNO₃ 4-(Isothiazol-5-yl)-2-nitrophenol
Halogenation Br₂ in CS₂ 2-Bromo-4-(isothiazol-5-yl)phenol
Sulfonation H₂SO₄ (low temp.) 5-(Isothiazol-5-yl)-2-hydroxybenzenesulfonic acid

Transformations of the Isothiazole Ring System

The isothiazole ring itself can undergo various chemical transformations, although it is generally a stable aromatic system. medwinpublishers.com The reactivity of the ring can be influenced by the substituents present.

N-Alkylation: The nitrogen atom of the isothiazole ring can be alkylated using alkylating agents like dimethyl sulfate (B86663) to form isothiazolium salts. These salts are more reactive and can be susceptible to nucleophilic attack and ring-opening.

Metalation and Substitution: It is possible to deprotonate the isothiazole ring at the C4 position using a strong base, followed by quenching with an electrophile to introduce a substituent at this position.

Ring Transformations: Under certain conditions, such as oxidation, isothiazole derivatives can undergo ring-enlargement reactions to form other heterocyclic systems, for instance, 1,2,3-thiadiazines. researchgate.net

Coupling Reactions for Extended Molecular Architectures (e.g., Palladium-catalyzed cross-coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for extending the molecular architecture of this compound, enabling the synthesis of complex biaryl and other conjugated systems. bsu.bymdpi.commdpi.com To utilize these reactions, a halogen atom is typically introduced onto either the isothiazole or the phenyl ring to serve as a coupling handle.

For example, a 4-(4-haloisothiazol-5-yl)phenol or a 2-halo-4-(isothiazol-5-yl)phenol could be used as a substrate in various cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Extended Architectures

Coupling Reaction Coupling Partner Example Product Type
Suzuki-Miyaura Phenylboronic acid Biaryl derivative
Sonogashira Phenylacetylene Aryl-alkyne derivative
Heck Styrene Aryl-alkene (stilbene) derivative

Chemo- and Regioselectivity in Isothiazolyl-Phenol Synthesis

The synthesis of substituted isothiazoles, such as this compound, presents significant challenges in controlling chemo- and regioselectivity. The desired substitution pattern—the phenol group at the 4-position of the phenyl ring and the phenyl ring at the 5-position of the isothiazole ring—requires precise control over reaction conditions and reagent choice. The control of regioselectivity is crucial in reactions that can yield multiple isomers. For instance, in the cyclization reactions that form the isothiazole ring, the orientation of the substituents is dictated by the nature of the starting materials and the reaction mechanism.

In related heterocyclic syntheses, the effect of reaction conditions on chemo- and regioselectivity has been studied. For example, in the synthesis of certain polycondensed indoles and imidazoles, catalyst-free one-pot methods have been developed to achieve chemo- and regioselective synthesis under mild conditions. mdpi.com Similarly, the synthesis of substituted thiazoles from propargyl alcohols bearing both alkene and alkyne groups demonstrates high chemoselectivity, with the reaction favoring the alkyne over the alkene for cyclization. nih.gov This reaction can also be tuned to produce either a kinetic or a thermodynamically stable product depending on the reaction time. nih.gov These principles can be applied analogously to the synthesis of isothiazolyl-phenols, where directing groups on the precursors and carefully optimized reaction conditions are paramount to achieving the desired 5-substituted isothiazole regioisomer linked to a para-substituted phenol.

Key factors influencing selectivity include:

Starting Materials: The structure of the precursors, including the placement of activating and directing groups, is fundamental.

Catalyst: The choice of catalyst can significantly influence which reaction pathway is favored. For example, alkaline earth catalysts like Ca(OTf)₂ have been shown to be effective in chemo- and stereoselective thiazole (B1198619) synthesis. nih.gov

Reaction Conditions: Temperature, solvent, and reaction time can be optimized to favor the formation of one isomer over others. mdpi.com

Role as a Synthetic Intermediate and Heterocyclic Building Block in Organic Synthesis

Heterocyclic compounds are among the most varied and significant families of molecules used in organic synthesis. sigmaaldrich.com They form the core of numerous natural products, vitamins, and pharmacologically active compounds, making them indispensable building blocks. sigmaaldrich.comossila.com this compound, possessing both a phenol and an isothiazole moiety, is a valuable synthetic intermediate and heterocyclic building block for creating more complex molecules.

The isothiazole ring is a key structural motif in many biologically active compounds, while the phenol group offers a reactive handle for a variety of chemical transformations. The utility of this compound as a building block stems from the reactivity of its distinct functional groups:

The Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and etherification, or be converted into a triflate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the attachment of diverse substituents to the phenolic oxygen.

The Aromatic Rings: Both the phenol and isothiazole rings can undergo electrophilic substitution reactions, although the reactivity and regiochemistry will be influenced by the existing substituents. The isothiazole ring, being electron-deficient, may require specific conditions for substitution.

C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization, providing pathways to attach new groups to the carbon skeletons of either ring without pre-functionalization. mdpi.com

This dual functionality makes this compound a versatile scaffold in medicinal chemistry and materials science. It can be used to synthesize libraries of compounds for drug discovery or to create novel organic materials. nih.gov The isothiazole moiety itself is a component of various established pharmaceuticals, highlighting the importance of intermediates like this compound in accessing new therapeutic agents.

Green Chemistry Principles and Sustainable Synthetic Approaches for Isothiazolyl-Phenols

The synthesis of heterocyclic compounds, including isothiazolyl-phenols, is increasingly guided by the principles of green chemistry to minimize environmental impact. nih.gov Conventional synthetic methods often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant waste generation. nih.govbepls.com Sustainable approaches aim to address these issues by employing eco-friendly alternatives.

For the synthesis of isothiazole and related thiazole heterocycles, several green strategies have been developed that are applicable to isothiazolyl-phenols. bepls.com These include the use of green solvents (like water or polyethylene (B3416737) glycol), microwave or ultrasound irradiation to accelerate reactions, and the development of catalyst-free or recyclable catalyst systems. bepls.comufms.brmdpi.com

Green Chemistry ApproachDescriptionAdvantagesRelevant Examples for Heterocycle Synthesis
Microwave-Assisted Synthesis Utilizes microwave radiation as an energy source to rapidly heat reactions. mdpi.comReduced reaction times, increased yields, fewer side products, enhanced energy efficiency. bepls.commdpi.comSynthesis of thiazole, oxadiazole, and isoxazolone derivatives. bepls.commdpi.comsemnan.ac.ir
Ultrasound-Mediated Synthesis Employs ultrasonic waves to induce cavitation, which enhances reaction rates and yields.Milder reaction conditions, shorter reaction times, and improved efficiency. bepls.comSynthesis of various thiazole derivatives. bepls.com
Use of Green Solvents Replaces volatile and toxic organic solvents with environmentally benign alternatives like water, ionic liquids, or PEG-400. bepls.comReduced environmental pollution, improved safety, and often simpler workup procedures. bepls.comCatalyst-free synthesis of 2-aminothiazoles in PEG-400 and 4-substituted-2-(alkylsulfanyl)thiazoles in water. bepls.com
Catalyst-Free Reactions Designing synthetic routes that proceed efficiently without the need for a catalyst.Avoids the use of potentially toxic and expensive metal catalysts, simplifies purification. bepls.comSynthesis of thiazole derivatives in water or PEG-400 without a catalyst. bepls.com
Multi-Component Reactions Combining three or more reactants in a single step to form a complex product. bepls.comHigh atom economy, reduced number of synthetic steps, and minimized waste. bepls.comOne-pot synthesis of various heterocyclic compounds. semnan.ac.ir

Adopting these green chemistry principles for the synthesis of this compound can lead to more sustainable and efficient manufacturing processes. mdpi.commdpi.com For example, a multi-component reaction in a green solvent under microwave irradiation could potentially offer a rapid and environmentally friendly route to this important heterocyclic building block. bepls.comsemnan.ac.ir

Biological Activity and Medicinal Chemistry Applications of 4 Isothiazol 5 Yl Phenol and Its Derivatives

Overview of Biologically Active Isothiazole (B42339) Scaffolds in Drug Discovery

The isothiazole nucleus is a key structural motif found in a variety of biologically active compounds. nih.gov This heterocyclic system is valued in drug discovery for its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. Isothiazole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.gov The versatility of the isothiazole scaffold allows for chemical modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of novel therapeutics. The presence of the isothiazole ring in a molecule can influence its electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

Anticancer Activity

Isothiazole derivatives have emerged as a promising class of compounds in the field of oncology, exhibiting significant potential in the development of new anticancer therapies.

In Vitro Efficacy in Various Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxic effects of isothiazole derivatives across a wide range of human cancer cell lines. While specific data for 4-(Isothiazol-5-yl)phenol is not available, related isothiazole-containing compounds have shown potent activity. For instance, certain thiazole (B1198619) derivatives have exhibited significant cytotoxicity against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and lung cancer (A549) cell lines. alliedacademies.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some of these derivatives have been reported in the low micromolar range, indicating high potency. researchgate.net

Below is an interactive data table summarizing the in vitro anticancer activity of selected isothiazole and thiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 4c MCF-7 (Breast)2.57 researchgate.net
Thiazole Derivative 4c HepG2 (Liver)7.26 researchgate.net
Naphthylthiazole 5b Hep-G2 (Liver)Not specified, weak activity alliedacademies.org
Naphthylthiazole 5b A549 (Lung)Not specified, weak activity alliedacademies.org

Mechanisms of Cytotoxicity and Cell Death Induction (e.g., apoptosis, cell cycle arrest, antiproliferative effects)

The anticancer effects of isothiazole derivatives are often mediated through the induction of programmed cell death, known as apoptosis, and the inhibition of cell proliferation through cell cycle arrest. Studies on various isothiazole-containing molecules have revealed that they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some thiazole derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7) by increasing the expression of pro-apoptotic proteins. researchgate.net

Furthermore, these compounds can halt the progression of the cell cycle at different phases, thereby preventing cancer cells from dividing and proliferating. Cell cycle analysis has shown that certain thiazole derivatives can cause cell cycle arrest at the G1/S or G2/M phases in cancer cells. researchgate.net This disruption of the normal cell cycle progression is a key mechanism of their antiproliferative activity.

Modulation of Specific Oncogenic Pathways and Targets (e.g., aromatase, tyrosine kinase, thymidylate, ERα, PLA2, HDAC, HER2, HSP90 inhibition, protein kinase CK2, CDK9/cyclin T)

The anticancer activity of isothiazole derivatives is often linked to their ability to modulate specific molecular targets and signaling pathways that are crucial for cancer cell growth and survival. While direct targets of this compound have not been elucidated, the broader class of isothiazole and thiazole compounds has been shown to inhibit a variety of oncogenic targets.

For instance, some derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as:

Aromatase: An enzyme critical in estrogen biosynthesis, making its inhibitors valuable in the treatment of hormone-dependent breast cancer. figshare.com

Tyrosine Kinases: A family of enzymes that play a pivotal role in cell signaling pathways controlling cell growth, proliferation, and differentiation. The drug Dasatinib, which contains a thiazole ring, is a notable tyrosine kinase inhibitor.

Histone Deacetylases (HDACs): Enzymes that are often dysregulated in cancer. Some benzothiazole (B30560) and thiazole-based hydroxamic acids have demonstrated potent HDAC inhibitory activity. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Certain thiazole derivatives have shown inhibitory activity against VEGFR-2. researchgate.net

The ability of these compounds to interact with multiple targets highlights the potential for the development of multi-targeted anticancer agents from the isothiazole scaffold.

Synergistic and Antagonistic Effects in Combination Therapies

The combination of isothiazole derivatives with existing anticancer drugs has shown promise in enhancing therapeutic efficacy. Synergistic effects, where the combined effect of two drugs is greater than the sum of their individual effects, have been observed in preclinical studies. For example, a thiazolo[5,4-b]quinoline derivative, D3CLP, demonstrated a synergistic cytotoxic effect when combined with cisplatin (B142131) in human cervical cancer (HeLa) cells. nih.gov This synergistic interaction suggests that isothiazole derivatives could be used to increase the sensitivity of cancer cells to conventional chemotherapeutic agents, potentially allowing for lower doses and reduced side effects. These findings support the investigation of isothiazole-based compounds as valuable components of combination cancer therapies. nih.gov

Antimicrobial Activity

In addition to their anticancer properties, isothiazole derivatives have been recognized for their significant antimicrobial activity against a broad spectrum of pathogens. While specific antimicrobial data for this compound is not available, the isothiazole scaffold is a core component of many compounds with antibacterial and antifungal properties. nih.govmdpi.com

Isothiazolyl oxazolidinones, for example, have demonstrated potent activity against various bacteria, with some compounds showing efficacy comparable or superior to established antibiotics like linezolid (B1675486) and vancomycin (B549263) against certain strains. nih.gov Phenolic thiazoles have also been synthesized and evaluated, with some showing notable activity against Pseudomonas aeruginosa. researchgate.net The antimicrobial mechanism of these compounds can vary, but they often involve the disruption of essential cellular processes in the microorganisms. The structural versatility of the isothiazole ring allows for the development of derivatives with selective and potent antimicrobial effects, making them a valuable scaffold in the search for new anti-infective agents to combat the growing challenge of antimicrobial resistance. mdpi.com

Antibacterial Spectrum and Potency

Research into synthetic phenylthiazole compounds has identified derivatives with potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain 2,5-disubstituted thiazoles have shown significant efficacy, with some analogues exhibiting minimum inhibitory concentrations (MICs) comparable to or better than vancomycin against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) strains. nih.gov The antibacterial action of some phenol (B47542) derivatives is attributed to their ability to attach to bacterial cell walls, increasing permeability and causing cell lysis. They can also interact with bacterial DNA and inhibit biofilm formation.

A series of novel thiazole derivatives bearing a thiazolidin-4-one structure were synthesized and evaluated for their antimicrobial activity. One compound, in particular, exhibited notable efficacy against Klebsiella pneumoniae, while another was most active against Escherichia coli. scielo.br The substitution pattern on the thiazole ring has been shown to significantly influence the antibacterial potency. For example, the presence of a nonpolar, hydrophobic moiety at the C5 position of the thiazole ring appears to be crucial for potent antibacterial activity. nih.gov

Compound ClassBacterial StrainActivity MetricReported ValuesReference
Phenylthiazole DerivativesMethicillin-resistant Staphylococcus aureus (MRSA)MIC0.7 - 6.7 µg/mL nih.gov
Thiazolidin-4-one Bearing ThiazolesKlebsiella pneumoniaeMIC62.5 µg/mL scielo.br
Thiazolidin-4-one Bearing ThiazolesEscherichia coliMIC<31.25 µg/mL scielo.br

Antifungal Efficacy

The antifungal potential of isothiazole and thiazole derivatives has been an area of active research. Although specific data on this compound is lacking, related compounds have shown promising results against various fungal pathogens.

For example, a series of isolongifolanyl thiazole compounds were synthesized and their antifungal activity was evaluated. One derivative, (E)-4-(4-chlorophenyl)-2-(2-(1,1,5,5-tetramethyl-3,4,5,6-tetrahydro-1H-2,4a-methanonaphthalen-7(2H)-ylidene)hydrazinyl)thiazole, demonstrated notable activity against Candida albicans and Candida tropicalis, with a reported MIC value of 15.6 mg/L. caf.ac.cn

Furthermore, novel thiazole derivatives bearing a thiazolidin-4-one moiety have been investigated for their anticandidal activity. One compound from this series displayed greater efficacy against Candida glabrata with an MIC of 31.25 µg/ml, while others showed activity against C. albicans at a concentration of 62.5 µg/ml. scielo.br These findings underscore the potential of the thiazole scaffold in the development of new antifungal agents.

Compound ClassFungal StrainActivity MetricReported ValuesReference
Isolongifolanyl Thiazole DerivativeCandida albicans, Candida tropicalisMIC15.6 mg/L caf.ac.cn
Thiazolidin-4-one Bearing ThiazoleCandida glabrataMIC31.25 µg/mL scielo.br
Thiazolidin-4-one Bearing ThiazoleCandida albicansMIC62.5 µg/mL scielo.br

Anti-Helicobacter pylori Activity

While there is no specific information on the anti-Helicobacter pylori activity of this compound, related heterocyclic compounds have been explored as potential agents against this bacterium. The urease enzyme is a known therapeutic target for treating H. pylori infections due to its role in the colonization and growth of the bacteria in the gastric mucosa. nih.gov

A study focused on the design and synthesis of novel anti-urease imidazothiazole derivatives demonstrated promising activity against H. pylori. One of the synthesized compounds exhibited an IC50 value of 3.09 ± 0.07 μM against urease and a MIC value of 0.031 ± 0.011 mM against H. pylori. nih.gov Another series of 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles also showed significant inhibitory activity against clinical isolates of H. pylori, with one derivative being more potent than the standard drug metronidazole. tubitak.gov.tr

These findings suggest that the isothiazole scaffold could be a valuable starting point for the development of novel anti-H. pylori agents, although specific research on this compound derivatives is needed to confirm this potential.

Target Identification and Inhibition in Microbial Systems

Although direct evidence for this compound is unavailable, the isothiazole and thiazole cores are present in compounds that inhibit key microbial targets, such as bacterial enoyl-acyl carrier protein reductase (FabI) and the Type III secretion system (T3SS).

Bacterial Enoyl Reductase: Bacterial fatty acid synthesis is a well-established target for antibacterial drugs. nih.gov The enzyme enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene, is essential for this pathway and its inhibition can lead to bacterial death. While specific inhibitors based on the this compound structure have not been reported, aminothiazole derivatives have been identified as inhibitors of E. coli β-ketoacyl-ACP synthase I (KAS I), another key enzyme in fatty acid biosynthesis. nih.gov This suggests that the thiazole moiety can be a valuable component in the design of inhibitors for this pathway.

Type III Secretion System (T3SS): The T3SS is a virulence factor used by many Gram-negative bacteria to inject effector proteins into host cells. mdpi.comnih.gov Inhibiting the T3SS is an attractive anti-virulence strategy. Recently, a series of aryl amide derivatives containing a thiazole ring were designed and synthesized as T3SS inhibitors against Pseudomonas aeruginosa. One compound was found to inhibit the secretion of the effector protein ExoS by modulating key regulatory pathways of the T3SS. acs.org

Anti-inflammatory and Immunomodulatory Effects

Derivatives of isothiazole and thiazole have been reported to possess both anti-inflammatory and immunomodulatory properties.

Anti-inflammatory Effects: A review on isothiazoles and their derivatives highlights that certain compounds from this class exhibit anti-inflammatory activity. medwinpublishers.com For example, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have shown noteworthy anti-inflammatory action. medwinpublishers.com Additionally, a series of newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives demonstrated considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some compounds showing activity comparable to or exceeding that of ibuprofen. biointerfaceresearch.com Substituted phenyl thiazole derivatives have also been synthesized and shown to possess appreciable anti-inflammatory activity in the same model. wjpmr.com

Immunomodulatory Effects: The immunomodulatory potential of isothiazole derivatives has also been investigated. A study on new derivatives of 5-hydrazino-3-methyl-4-isothiazolecarboxylic ethyl esters revealed that these compounds possess differential and dose-dependent immunoregulatory properties. One derivative strongly inhibited the secondary humoral immune response to sheep erythrocytes and the proliferative response of mouse splenocytes to concanavalin (B7782731) A and pokeweed mitogen. nih.gov Another thiazole derivative, tiprotimod, has been shown to be a potent immunopotentiator for both humoral and cell-mediated immune responses in experimental animals. nih.gov

Antiviral Properties

While specific antiviral studies on this compound are not documented, the isothiazole and thiazole nuclei are present in a number of compounds with reported antiviral activities.

One study described the synthesis and antiviral activity of 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate, which were effective against both HIV-1 and HIV-2. nih.gov Further evaluation of these compounds against a panel of RNA and DNA viruses showed high selectivity indexes for poliovirus 1 and Echovirus 9. nih.gov A derivative, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, was found to be active against several rhinoviruses, Coxsackie B1, and measles virus. nih.govcncb.ac.cn

Another study on new pyrazole (B372694) and thiazole derivatives found that one N-acetyl 4,5-dihydropyrazole derivative was active against vaccinia virus at subtoxic concentrations. nih.gov These findings indicate that the isothiazole and thiazole scaffolds can serve as a basis for the development of novel antiviral agents.

Neurological Activities

The isothiazole and thiazole moieties have been incorporated into molecules with a range of neurological activities, including neuroprotection and anticonvulsant effects. There is also evidence of interaction with GABAA receptors.

Neuroprotection: Phenolic thiazole compounds have been prepared and shown to possess potent antioxidant activity and in vivo neuroprotection in mitochondrial toxin models, along with good oral bioavailability. researchgate.net Furthermore, novel neuroprotective thiazole sulfonamides have demonstrated capabilities against 6-hydroxydopamine-induced neuronal damage in human neuronal SH-SY5Y cells, a model for Parkinson's disease. nih.gov These compounds were found to improve cell viability, reduce lactate (B86563) dehydrogenase leakage, prevent mitochondrial dysfunction, and mitigate intracellular oxidative stress. nih.gov

GABAA Agonism: Research into partial GABAA receptor agonists has explored isothiazole-containing compounds. For example, 5-(4-piperidyl)isothiazol-3-ol was synthesized and tested as a GABAA receptor ligand, showing affinity in the low-micromolar range. nih.gov This indicates that the isothiazole ring can be a component of molecules designed to interact with this important neurotransmitter receptor.

Neurotoxicity: While the primary focus of many studies is on the therapeutic potential of isothiazole derivatives, some research points to potential neurotoxic effects of certain isothiazolinones, which are a class of isothiazole derivatives. Emerging data suggest possible endocrine-disrupting and neurotoxic effects, although the mechanisms are not yet fully understood. researchgate.net

Anticonvulsant Effects: Thiazole derivatives have been investigated for their anticonvulsant properties. A study on thiopyrano[2,3-d]thiazole derivatives identified three compounds with pronounced anticonvulsant effects in a subcutaneous pentylenetetrazole test in mice. bohrium.com Another study on novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles also reported anticonvulsant activity in mouse models of seizures. tandfonline.com These findings suggest that the thiazole nucleus is a promising scaffold for the development of new anticonvulsant drugs.

ActivityCompound ClassModel/TargetKey FindingsReference
NeuroprotectionPhenolic ThiazolesMitochondrial Toxin ModelsPotent antioxidant and in vivo neuroprotection. researchgate.net
NeuroprotectionThiazole Sulfonamides6-OHDA-induced Parkinsonian ModelImproved cell viability, reduced oxidative stress. nih.gov
GABAA Agonism5-(4-piperidyl)isothiazol-3-olGABAA ReceptorAffinity in the low-micromolar range. nih.gov
AnticonvulsantThiopyrano[2,3-d]thiazole DerivativesscPTZ Test in MicePronounced anticonvulsant effects. bohrium.com
Anticonvulsant2-(cyclopentylmethylene)hydrazinyl-1,3-thiazolesMouse Seizure ModelsDemonstrated anticonvulsant activity. tandfonline.com

Antiparasitic and Insecticidal Applications of this compound and its Derivatives

The isothiazole scaffold is a key constituent in a variety of compounds demonstrating significant antiparasitic and insecticidal activities. Research in this area has led to the development of derivatives with potent effects against a range of parasites and insect pests.

Antiparasitic Activity

Derivatives of the isothiazole nucleus have shown promising in vitro activity against several parasitic protozoa, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis, a causative agent of leishmaniasis. nih.gov A study investigating a series of naphthyl-thiazole derivatives, which share a core heterocyclic structure with isothiazoles, demonstrated their cytotoxic potential against these parasites. nih.gov Notably, certain thiosemicarbazone precursors and their resulting thiazole derivatives were effective against the amastigote forms of both T. cruzi and L. amazonensis. nih.gov

Furthermore, thiazole derivatives have also been evaluated for their antimalarial properties. While thiosemicarbazones in the aforementioned study did not inhibit the growth of Plasmodium falciparum, the causative agent of malaria, the corresponding thiazole derivatives demonstrated growth inhibition. nih.gov This suggests that the thiazole ring system is a crucial component for antimalarial activity.

Another study focused on 1,3-thiazole and 4-thiazolidinone (B1220212) derivatives for their trypanocidal and leishmanicidal effects. mdpi.com One 1,3-thiazole derivative displayed a half-maximal inhibitory concentration (IC50) of 0.83 µM against T. cruzi, indicating potent activity. mdpi.com In the same study, a 4-thiazolidinone derivative was most active against L. amazonensis and L. infantum. mdpi.com

The following table summarizes the antiparasitic activity of selected thiazole derivatives.

Table 1: Antiparasitic Activity of Selected Thiazole Derivatives

Compound Class Parasite Form Activity Reference
Naphthyl-thiazole derivatives Trypanosoma cruzi Amastigote Cytotoxic Potential nih.gov
Naphthyl-thiazole derivatives Leishmania amazonensis Amastigote Cytotoxic Potential nih.gov
Naphthyl-thiazole derivatives Plasmodium falciparum --- Growth Inhibition nih.gov
1,3-Thiazole derivative Trypanosoma cruzi --- IC50 = 0.83 µM mdpi.com
4-Thiazolidinone derivative Leishmania amazonensis --- IC50 = 13.35 µM mdpi.com

Insecticidal Activity

Modifications to the N-(Isothiazol-5-yl)phenylacetamide structure have yielded derivatives with significant insecticidal properties. One study demonstrated that enamines derived from N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(α,α,α-trifluoro-p-tolyl)oxy]phenyl]acetamide were highly active as broad-spectrum insecticides. nih.gov These derivatives also showed enhanced activity against the root-knot nematode, a significant agricultural pest. nih.gov The research highlighted that functional group transformations at the alpha-carbon of the parent amide could lead to compounds that retain or even exceed the insecticidal efficacy of the original molecule. nih.gov

Other Noteworthy Biological Activities of this compound and its Derivatives

The versatility of the isothiazole ring is further demonstrated by its presence in compounds with a wide array of other biological activities, including anti-HIV, antioxidant, analgesic, antiplatelet, spasmolytic, and cartilage antidegenerative effects.

Anti-HIV Activity

A number of isothiazole derivatives have been identified as inhibitors of HIV replication. nih.gov A study screening 3,4,5-trisubstituted isothiazoles found that 3-mercapto-5-phenyl-4-isothiazolecarbonitrile inhibited the replication of both HIV-1 (IIIB) and HIV-2 (ROD) with 50% effective concentrations (EC50) of 7.8 and 9.7 µg/ml, respectively. nih.gov Further investigation into 4-cyano-5-phenylisothiazoles revealed that compounds such as 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate were also effective against both HIV-1 and HIV-2. nih.gov

The table below presents the anti-HIV activity of selected isothiazole derivatives.

Table 2: Anti-HIV Activity of Selected Isothiazole Derivatives

Compound Virus Strain EC50 (µg/ml) Reference
3-mercapto-5-phenyl-4-isothiazolecarbonitrile HIV-1 (IIIB) 7.8 nih.gov
3-mercapto-5-phenyl-4-isothiazolecarbonitrile HIV-2 (ROD) 9.7 nih.gov
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile HIV-1 (IIIB) 13.6 nih.gov
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile HIV-2 (ROD) 17.4 nih.gov
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate HIV-1 (IIIB) 15.2 nih.gov

Antioxidant Activity

The thiazole and isothiazole cores are present in numerous derivatives that exhibit antioxidant properties. mdpi.com One study on new catechol hydrazinyl-thiazole derivatives highlighted their potential as antioxidants. mdpi.com The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and chelate metal ions. nih.gov For instance, a synthesized catechol hydrazinyl-thiazole (CHT) demonstrated significantly stronger scavenging activity against the DPPH radical compared to reference antioxidants like trolox (B1683679) and ascorbic acid. mdpi.com

Analgesic Activity

Thiazole derivatives have been investigated for their analgesic properties. A study on pyrazole-clubbed thiazole derivatives identified several compounds with higher analgesic activity than the standard drug indomethacin. nih.gov Another study on N-(benzo[d]thiazol-2-yl)acetamide and its nitro derivative showed a significant reduction in acetic acid-induced writhing in mice, indicating a potent analgesic effect. jnu.ac.bd

Antiplatelet and Spasmolytic Activities

Certain isothiazole derivatives have demonstrated notable antiplatelet and spasmolytic effects. A series of 2-amino-benzo[d]isothiazol-3-one derivatives were found to be potent antiplatelet agents, being more effective against collagen-induced platelet aggregation than acetylsalicylic acid. nih.gov These compounds also strongly inhibited aggregation induced by the thromboxane (B8750289) agonist U46619. nih.gov The same study noted that these derivatives were previously described as having spasmolytic properties. nih.gov In another study, a novel 4-piperidone-based thiazole derivative, referred to as R4, was shown to inhibit human platelet aggregation induced by both collagen and ADP, with IC50 values of 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively. healthbiotechpharm.org

Cartilage Antidegenerative Activity

Aminothiazole derivatives have been shown to possess cartilage antidegenerative properties. A series of 2-dialkylamino-N-(4-substituted thiazolyl-2)acetamides and 3-dialkylamino-N-(4-substituted thiazolyl-2)propionamides were evaluated for their effects on nitric oxide (NO) production and glycosaminoglycan (GAG) release in pig cartilage treated with interleukin-1β (IL-1β). nih.gov The results indicated that these compounds were able to block the breakdown of cartilage. nih.gov

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of 4-(Isothiazol-5-yl)phenol is fundamentally dictated by the interplay between its phenolic and isothiazole (B42339) components.

The Phenolic Moiety: The phenol (B47542) group is a crucial structural feature in many biologically active compounds. nih.gov The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, enabling critical interactions with biological targets like enzymes and receptors. nih.govnih.gov The aromatic ring itself can participate in hydrophobic and π-stacking interactions. The acidity of the phenolic proton (pKa) is a key determinant of its interaction profile, as it dictates the ionization state at physiological pH. For many phenolic compounds, the ability to donate a hydrogen atom from the hydroxyl group is central to their antioxidant activity. plos.org

The Isothiazole Ring: Isothiazole is a five-membered aromatic heterocycle containing nitrogen and sulfur, which imparts a unique electronic and steric profile. medwinpublishers.com The nitrogen and sulfur heteroatoms can influence the molecule's dipole moment and ability to engage in hydrogen bonding or other polar interactions. The isothiazole ring is considered a stable aromatic system and often serves as a bioisosteric replacement for other rings (e.g., phenyl, pyridine, thiazole) in drug design to modulate physicochemical properties and pharmacological activity. researchgate.net The relative orientation of the phenol and isothiazole rings is also critical, as it defines the three-dimensional shape of the molecule and its ability to fit into a specific binding pocket.

Combined Pharmacophore: The linkage of the phenol at the 5-position of the isothiazole ring creates a specific spatial arrangement of these features. The key pharmacophoric elements can be summarized as:

A hydrogen bond donor/acceptor site (phenolic -OH).

An aromatic/hydrophobic region (phenol ring).

A heteroaromatic system with potential for polar interactions (isothiazole ring).

A defined distance and geometry between these features.

Impact of Phenolic Substitutions on Activity and Selectivity

Modifications to the phenolic ring can profoundly alter the biological activity and target selectivity of this compound analogs. Substituents can exert their effects through electronic, steric, and hydrophobic mechanisms. orientjchem.org

Electronic Effects: The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups, or electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) or nitro (-NO₂) can significantly impact the molecule's properties.

pKa Modulation: EDGs generally decrease the acidity (increase the pKa) of the phenolic hydroxyl group, while EWGs increase its acidity (decrease the pKa). This change in ionization affects the strength of hydrogen bonding interactions with target proteins. plos.org

Redox Potential: For activities like antioxidant effects, EDGs can lower the O-H bond dissociation enthalpy (BDE), making hydrogen atom donation more favorable and enhancing radical scavenging activity. nih.gov Conversely, EWGs can hinder this process.

Steric Effects: The size and position of substituents on the phenol ring can influence how the molecule fits into a binding site. Bulky groups, particularly at the ortho positions (adjacent to the hydroxyl group), can create steric hindrance, potentially forcing the isothiazole ring to rotate or preventing the molecule from adopting an optimal binding conformation. However, in some cases, steric bulk can enhance selectivity by preventing binding to off-target proteins with smaller binding pockets. mdpi.com

A QSAR analysis of 22 phenolic compounds for angiotensin-converting enzyme (ACE) inhibition confirmed that the number of hydroxyl groups on the benzene (B151609) ring is crucial for activity, while substitution with methoxy groups led to a decrease in activity. acs.org

Influence of Isothiazole Ring Substitution Patterns on Pharmacological Profile

Substitutions on the isothiazole ring provide another avenue for modulating the pharmacological profile of this compound analogs. The isothiazole ring has available positions for substitution that can be leveraged to fine-tune activity.

Electronic and Steric Tuning: Placing small alkyl groups, halogens, or other functional groups on the isothiazole ring can alter its electronic distribution and steric profile. For example, adding an electron-donating group could enhance the hydrogen bond accepting capacity of the ring nitrogen. The introduction of substituents can also protect the molecule from metabolic degradation, thereby extending its duration of action. thieme-connect.com

Vectorial Modification: Adding substituents can introduce new interaction points. For instance, a carboxylic acid group could form a salt bridge with a basic amino acid residue in a target protein, while a basic amine could interact with an acidic residue. This strategy is often used to gain additional binding affinity and selectivity. Studies on related thiazole (B1198619) derivatives have shown that the nature and position of substituents are critical for antimicrobial and anticancer activities. nih.govnih.gov For instance, the presence of halogen-substituted phenyl rings on a thiazole core has been shown to be important for certain biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Predictive QSAR models are developed by correlating calculated molecular descriptors of a series of this compound analogs with their experimentally determined biological efficacy (e.g., IC₅₀ or Kᵢ values). The process typically involves:

Dataset Assembly: A training set of molecules with a range of structural variations and known activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forests, are used to build a mathematical equation that relates a subset of descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of molecules). nih.gov

For phenolic and heterocyclic compounds, QSAR models have been successfully developed to predict activities ranging from antioxidant capacity to enzyme inhibition. nih.govresearchgate.net Such models can then be used to predict the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.

The predictive power of a QSAR model depends on the selection of relevant molecular descriptors that numerically encode the structural features responsible for biological activity. researchgate.net For a molecule like this compound, these descriptors fall into several categories.

Electronic Descriptors: These describe the electronic properties of the molecule.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons. protoqsar.com

Atomic Partial Charges: These indicate the distribution of charge across the molecule, highlighting potential sites for electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule.

Molar Refractivity (MR): Relates to both volume and polarizability.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule.

LogP (Octanol/Water Partition Coefficient): The primary measure of hydrophobicity, influencing membrane permeability and binding to hydrophobic pockets.

Topological and Constitutional Descriptors: These are derived from the 2D graph of the molecule, describing connectivity, branching, and the presence of specific atom types or functional groups. nih.gov

Thermodynamic Descriptors:

pKa: The acid dissociation constant of the phenolic proton is a critical descriptor for predicting interactions that depend on ionization state. plos.org

Bond Dissociation Enthalpy (BDE): Particularly relevant for antioxidant activity, the BDE of the phenolic O-H bond quantifies the ease of hydrogen atom donation. plos.org

Descriptor CategoryDescriptor ExampleRelevance to Biological Activity
ElectronicHOMO EnergyRelates to electron-donating ability (e.g., in antioxidant reactions).
ElectronicPartial Charge on Phenolic OxygenIndicates strength as a hydrogen bond acceptor.
StericMolecular VolumeInfluences fit within a receptor's binding site.
HydrophobicLogPAffects membrane transport and hydrophobic interactions.
ThermodynamicpKaDetermines ionization state and potential for ionic interactions.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. wjarr.com For this compound, docking studies can provide valuable insights into its binding mode and the specific interactions that stabilize the ligand-protein complex.

The docking process involves placing the 3D structure of this compound into the active site of a target protein (whose structure is typically obtained from X-ray crystallography) and using a scoring function to evaluate the binding affinity of different poses.

Analysis of the docked poses can reveal key interactions:

Hydrogen Bonds: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) or the peptide backbone. nih.gov The isothiazole nitrogen may also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenol and isothiazole rings can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine in the binding pocket. researchgate.net

π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.

Metal Coordination: If the target is a metalloenzyme, the heteroatoms of the isothiazole ring or the phenolic oxygen could potentially coordinate with the catalytic metal ion. acs.org

For example, docking studies of phenolic compounds into the active site of carbonic anhydrase II revealed that the phenol hydroxyl group anchors the molecule through hydrogen bonds to the zinc-bound water molecule and the Thr199 residue, while the aromatic ring sits (B43327) in a hydrophobic pocket. nih.govresearchgate.net Similar interactions could be hypothesized for this compound, where the isothiazole ring could occupy an adjacent pocket and form additional interactions, contributing to binding affinity and selectivity. Docking results for thiazole derivatives have similarly highlighted the importance of hydrogen bonding and hydrophobic contacts in achieving potent inhibition. nih.govnih.gov

Ligand-Protein Interactions

The biological activity of this compound is fundamentally dictated by its interactions with protein targets. These non-covalent interactions, which include hydrogen bonding, π-π stacking, hydrophobic interactions, and dipole-dipole interactions, determine the binding affinity and specificity of the compound.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This allows for the formation of strong hydrogen bonds with amino acid residues in a protein's binding pocket, such as the side chains of aspartate, glutamate, serine, and threonine, as well as with the peptide backbone. The nitrogen and sulfur atoms of the isothiazole ring can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic nature of both the phenol and isothiazole rings facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's active site. These interactions, where the aromatic rings stack on top of each other, contribute significantly to the binding affinity.

Dipole-Dipole Interactions: The inherent polarity of the isothiazole ring, arising from the different electronegativities of the sulfur, nitrogen, and carbon atoms, can lead to dipole-dipole interactions with polar residues in the binding site, further stabilizing the complex.

A summary of the potential interactions is presented in the table below.

Interaction TypeFunctional Group of this compoundPotential Interacting Amino Acid Residues
Hydrogen Bond DonorPhenolic -OHAsp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond AcceptorPhenolic -OH, Isothiazole N, Isothiazole SSer, Thr, Asn, Gln, His, Main-chain N-H
π-π StackingPhenol ring, Isothiazole ringPhe, Tyr, Trp, His
Hydrophobic InteractionsPhenol ring, Isothiazole ringLeu, Ile, Val, Ala, Met
Dipole-Dipole InteractionsIsothiazole ringPolar amino acid side chains

Analysis of Binding Site Architecture and Adaptability

The architecture of the protein's binding site plays a pivotal role in its interaction with this compound. The size, shape, and chemical environment of the active site determine the complementarity of the ligand.

The concept of "binding site malleability" or "induced fit" is particularly relevant. This refers to the ability of a protein's active site to undergo conformational changes upon ligand binding to achieve a more optimal fit. The flexibility of the protein allows it to accommodate ligands of varying shapes and sizes, and the binding of this compound can induce such changes. For instance, the rotation of amino acid side chains can open up or reshape a hydrophobic pocket to better accommodate the isothiazole or phenol ring. This adaptability is a key factor in the molecular recognition process and can influence the compound's biological activity. Computational docking and molecular dynamics simulations are instrumental in studying these dynamic changes in binding site architecture.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound, which are intimately linked to its reactivity and interaction with biological targets.

DFT calculations can be used to determine a range of molecular properties, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For isothiazole derivatives, the HOMO is often localized on the sulfur atom and the π-system of the ring, while the LUMO is distributed over the π-system. The phenolic moiety also contributes significantly to the HOMO. These calculations can help predict the sites of metabolic attack and the nature of the compound's interactions with its target.

Below is a table of representative calculated quantum chemical descriptors for a generic isothiazole-phenol derivative, illustrating the type of data obtained from such studies.

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO5.3 eV
Dipole Moment (μ)Measure of the molecule's overall polarity3.2 D

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational dynamics, stability, and interactions with its biological target in a solvated environment.

By simulating the movement of the atoms of the ligand and its surrounding environment (e.g., protein and water molecules), MD can reveal:

Conformational Preferences: The preferred three-dimensional arrangement of the this compound molecule and the rotational flexibility around the bond connecting the phenol and isothiazole rings.

Binding Stability: The stability of the ligand-protein complex over time, by analyzing the root-mean-square deviation (RMSD) of the ligand within the binding site.

Interaction Dynamics: The specific hydrogen bonds and hydrophobic contacts that are formed and broken during the simulation, providing a more dynamic picture of the binding event than static docking models.

Solvent Effects: The role of water molecules in mediating ligand-protein interactions.

These simulations are crucial for a more realistic understanding of the binding process and can aid in the rational design of derivatives with improved binding affinity and stability.

Bioisosterism and Scaffold Hopping Approaches in Isothiazolyl-Phenol Design

Bioisosterism and scaffold hopping are key strategies in medicinal chemistry for the optimization of lead compounds. These approaches are highly relevant to the design of novel analogs of this compound.

Bioisosterism: This involves the replacement of a functional group or a substituent with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For the this compound scaffold, potential bioisosteric replacements could include:

Replacing the phenolic hydroxyl group with other hydrogen bond donors/acceptors like -NH2, -CH2OH, or a tetrazole ring to modulate acidity and metabolic stability.

Substituting the isothiazole ring with other five-membered heterocycles such as oxazole, pyrazole (B372694), or thiophene (B33073) to fine-tune electronic properties and interaction patterns.

Scaffold Hopping: This is a more drastic approach where the core molecular scaffold is replaced with a structurally different one, while maintaining the key pharmacophoric features. The goal is to identify novel chemotypes with improved properties or to circumvent existing patents. For an isothiazolyl-phenol lead, scaffold hopping could involve replacing the entire isothiazol-phenol core with, for example, a benzoxazole (B165842) or an indazole scaffold, while ensuring that the key interaction points (e.g., the hydrogen-bonding phenol mimic and the aromatic system) are preserved in a similar spatial arrangement.

These computational and theoretical approaches are integral to modern drug discovery and provide a powerful framework for understanding and optimizing the therapeutic potential of compounds based on the this compound scaffold.

Advanced Analytical Techniques and Characterization in Research

Spectroscopic Methods for Structural Elucidation in Biological Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformational dynamics of molecules in solution, mimicking a biological environment. For "4-(Isothiazol-5-yl)phenol," NMR studies would be instrumental in confirming its chemical structure and understanding its flexibility, which can be critical for its interaction with a biological target.

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each atom. For "this compound," the proton NMR spectrum would show characteristic signals for the aromatic protons on both the phenol (B47542) and isothiazole (B42339) rings. The chemical shifts of these protons would provide insights into the electronic properties of the molecule. chemicalbook.comresearchgate.net For instance, the hydroxyl proton of the phenol group would exhibit a chemical shift that is sensitive to solvent and hydrogen bonding interactions. researchgate.net

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆

Proton Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H (Phenol OH)9.5 - 10.5singlet-
H (Isothiazole C4)8.0 - 8.2doublet2-3
H (Isothiazole C3)7.8 - 8.0doublet2-3
H (Phenol C2, C6)7.4 - 7.6doublet8-9
H (Phenol C3, C5)6.8 - 7.0doublet8-9

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography provides unparalleled, high-resolution insights into the three-dimensional structure of molecules at the atomic level. This technique is particularly valuable in drug discovery for visualizing the precise binding mode of a ligand within the active site of its target protein. redalyc.org Obtaining a co-crystal structure of "this compound" bound to its biological target would be a significant step in understanding its mechanism of action.

The process involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. redalyc.org For "this compound," a co-crystal structure would reveal:

The specific amino acid residues in the target protein that interact with the compound.

The nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

The conformation of "this compound" when it is bound to the target.

This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective derivatives. While no co-crystal structure of "this compound" with a specific target is publicly available, crystallographic data for related isothiazole and phenol-containing compounds demonstrate the feasibility of such studies. nih.govresearchgate.net

Table 2: Key Parameters from a Hypothetical X-ray Crystallography Study of a this compound-Target Complex

Parameter Hypothetical Value/Description
Resolution (Å)1.8
Space GroupP2₁2₁2₁
Key Interacting ResiduesTyr123, Phe256, Arg301
Hydrogen BondsPhenolic hydroxyl to the backbone carbonyl of Tyr123
Hydrophobic InteractionsIsothiazole ring with the side chain of Phe256
π-π StackingPhenol ring with the side chain of Phe256

Biochemical Assays for Target Engagement and Potency Evaluation

Biochemical assays are essential for quantifying the interaction between a compound and its purified target protein. Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method used to assess the binding of a ligand to a protein. nih.govcreative-proteomics.comunchainedlabs.com The principle of DSF is that the binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ). nih.govbeta-sheet.org

In a DSF experiment with "this compound," the compound would be incubated with its purified target protein in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. creative-proteomics.comunchainedlabs.combeta-sheet.org As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core and causing an increase in fluorescence. The Tₘ is the temperature at which 50% of the protein is unfolded. A positive shift in Tₘ in the presence of "this compound" would indicate direct binding to the target protein.

Table 3: Illustrative Data from a Differential Scanning Fluorimetry (DSF) Experiment

Condition Melting Temperature (Tₘ) in °C ΔTₘ (°C)
Protein alone52.3-
Protein + 10 µM this compound55.8+3.5
Protein + 50 µM this compound58.1+5.8

Cellular Assays for Functional Outcomes

While biochemical assays confirm direct target engagement, cellular assays are necessary to evaluate the functional consequences of this interaction within a living cell. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. abbexa.comspringernature.comnih.gov

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. nih.gov The amount of formazan produced is proportional to the number of viable cells. To evaluate the cytotoxic effects of "this compound," various concentrations of the compound would be incubated with cultured cells for a defined period. Following incubation, the MTT reagent is added, and the formazan crystals are solubilized. The absorbance of the resulting purple solution is then measured using a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability. abbexa.comspringernature.com

Table 4: Representative Results of an MTT Cytotoxicity Assay for this compound on a Cancer Cell Line

Concentration of this compound (µM) Cell Viability (%)
0 (Control)100
195
1078
5045
10022

Database Screening and Data Mining for Activity Prediction

Computational approaches, such as database screening and data mining, play an increasingly important role in modern drug discovery. oup.com These in silico methods can be used to predict the potential biological activities of a compound and to identify potential off-targets.

For "this compound," a variety of computational tools could be employed. Similarity searching involves screening large chemical databases for compounds with structural features similar to "this compound." The known biological activities of these similar compounds can provide clues about the potential targets and activities of the query molecule.

Molecular docking is another powerful technique where the three-dimensional structure of "this compound" is computationally placed into the binding site of a known protein target. mdpi.com A scoring function is then used to estimate the binding affinity. This can be used to prioritize potential targets for experimental validation. Predictive models based on machine learning algorithms can also be trained on large datasets of known active and inactive compounds to predict the likelihood that "this compound" will be active against a particular target. researchgate.net

Table 5: Illustrative Output from an In Silico Activity Prediction for this compound

Target Class Predicted Activity Score Confidence Level
Kinases0.78High
G-Protein Coupled Receptors0.45Medium
Nuclear Receptors0.21Low
Ion Channels0.33Medium

Emerging Applications and Future Research Directions

Application in Agrochemical Development (e.g., crop protection, pest control)

The isothiazole (B42339) nucleus is a well-established pharmacophore in the development of bioactive compounds, including those with applications in agriculture. Research into related isothiazole-containing compounds has demonstrated their potential as effective agents for crop protection and pest control. For instance, studies on N-(Isothiazol-5-yl)phenylacetamides have revealed significant insecticidal activity. nih.gov These findings suggest that the 4-(Isothiazol-5-yl)phenol scaffold could serve as a valuable starting point for the design of novel pesticides.

The presence of the phenolic hydroxyl group could further enhance its agrochemical profile. Phenolic compounds are known for their antioxidant and antimicrobial properties, which could contribute to broader-spectrum activity against plant pathogens. The future development of this compound-based agrochemicals would likely involve structural modifications to optimize efficacy, selectivity, and environmental safety.

Table 1: Potential Agrochemical Applications of Isothiazolyl-Phenol Derivatives

Application AreaPotential Mode of ActionKey Structural Features
Insecticides Neurotransmission interference, enzyme inhibitionIsothiazole ring, substituted phenyl group
Fungicides Disruption of fungal cell membranes, enzyme inhibitionIsothiazole and phenol (B47542) moieties
Herbicides Inhibition of plant-specific enzymesModified phenol and isothiazole rings
Nematicides Interference with nematode physiologyEnamine derivatives of isothiazolyl acetamides nih.gov

Potential in Functional Materials Science (e.g., non-linear optical materials, corrosion inhibition)

The exploration of this compound in functional materials science is an emerging area with considerable potential. The inherent properties of both the phenol and isothiazole rings suggest possible applications in the development of advanced materials.

One area of interest is in the creation of non-linear optical (NLO) materials. The combination of an electron-donating phenolic group and an electron-withdrawing isothiazole ring can lead to a significant intramolecular charge transfer, a key characteristic for second-order NLO activity. Further research into the synthesis and characterization of derivatives of this compound could lead to the development of novel materials for applications in telecommunications and optical computing.

Another promising application is in the field of corrosion inhibition. Phenolic compounds and various heterocyclic compounds, including thiadiazole derivatives, have been shown to be effective corrosion inhibitors for metals in acidic environments. researchgate.netresearchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive attack. researchgate.net The nitrogen and sulfur atoms in the isothiazole ring of this compound, along with the hydroxyl group of the phenol, could act as active centers for adsorption on metal surfaces. researchgate.net

Table 2: Potential Functional Material Applications

ApplicationUnderlying PrincipleRelevant Molecular Features
Non-Linear Optical Materials Intramolecular charge transferElectron-donating phenol and electron-withdrawing isothiazole
Corrosion Inhibition Adsorption on metal surfaces to form a protective filmIsothiazole (N, S atoms) and phenol (-OH group) moieties researchgate.netresearchgate.net

Novel Therapeutic Strategies and Drug Repurposing of Isothiazolyl-Phenols

The structural motifs present in this compound are found in a wide range of biologically active molecules, suggesting its potential as a scaffold for the development of new therapeutic agents. Phenolic compounds are known to possess a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. mdpi.comnih.gov Similarly, the isothiazole ring is a component of various approved drugs and investigational compounds.

The concept of drug repurposing, which involves finding new therapeutic uses for existing drugs, offers a promising strategy for isothiazolyl-phenols. nih.gov A systematic investigation of the biological activities of this compound and its derivatives could uncover novel therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases. The broad biological activity of both phenolic and isothiazole-containing compounds provides a strong rationale for exploring the therapeutic potential of this hybrid scaffold. mdpi.com

Development of Multi-Target Directed Ligands

The multifactorial nature of many complex diseases, such as Alzheimer's disease and cancer, has spurred the development of multi-target-directed ligands (MTDLs). nih.govnih.govresearchgate.net MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and reduced side effects compared to single-target drugs.

The this compound scaffold is well-suited for the design of MTDLs. The phenolic hydroxyl group can act as a hydrogen bond donor and an antioxidant, while the isothiazole ring can be functionalized to interact with various enzymatic or receptor targets. For example, in the context of Alzheimer's disease, a molecule incorporating the this compound core could be designed to inhibit cholinesterase, modulate amyloid-β aggregation, and chelate metal ions, all of which are implicated in the disease's pathology. nih.gov

Bridging In Silico Predictions with Experimental Validation

Modern drug discovery and materials science heavily rely on computational, or in silico, methods to predict the properties and activities of novel compounds. nih.govrjsocmed.com For this compound, in silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations can be employed to predict its potential biological targets, binding affinities, and material properties.

Molecular docking studies can simulate the interaction of this compound with the active sites of various enzymes or receptors, providing insights into its potential therapeutic applications. rjsocmed.com For instance, docking it into the active site of acetylcholinesterase could provide a rationale for its development as an anti-Alzheimer's agent. Similarly, DFT calculations can be used to predict its electronic properties and potential as a corrosion inhibitor. researchgate.net

Crucially, these in silico predictions must be followed by rigorous experimental validation. nih.gov This involves the synthesis of the compound and its derivatives, followed by in vitro and in vivo testing to confirm the predicted activities. The iterative cycle of computational prediction and experimental validation is a powerful strategy for accelerating the discovery and development of new applications for this compound. nih.gov

Addressing Challenges and Future Opportunities in Isothiazolyl-Phenol Research

Despite the promising potential of this compound, several challenges need to be addressed to fully realize its applications. A key challenge is the limited availability of specific research focused on this particular compound. Much of the current understanding is extrapolated from studies on related phenolic and isothiazole-containing molecules. Therefore, a significant future opportunity lies in conducting dedicated research to elucidate the specific chemical, physical, and biological properties of this compound.

Another challenge is the optimization of its "drug-like" or "material-like" properties. This includes improving its bioavailability, solubility, and stability for therapeutic applications, and enhancing its performance and processability for material science applications. nih.govmdpi.com Future research should focus on the synthesis of a diverse library of this compound derivatives and the systematic evaluation of their structure-activity relationships.

Furthermore, a deeper understanding of the mechanisms of action of isothiazolyl-phenols in various biological and material systems is needed. This will require a combination of experimental techniques and computational modeling. The opportunities for future research are vast and include the exploration of this scaffold in untapped areas of medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic methodologies for 4-(Isothiazol-5-yl)phenol, and how are reaction conditions optimized?

The synthesis of this compound derivatives typically employs hypervalent iodine-induced cycloaddition reactions between nitrile oxides and alkynes. For example, cycloaddition of hex-5-yn-1-ol with substituted benzaldoximes in the presence of [bis(trifluoroacetoxy)iodo]benzene (PIFA) yields isoxazole intermediates, which can be further functionalized. Reaction optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratios of alkyne to oxime), solvent polarity, and temperature (ambient to 80°C). Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures high yields (66–73%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., O–H stretches at ~3392 cm⁻¹, C=N/C–O bonds at 1603–1432 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves regiochemistry (e.g., δ 7.73–6.76 ppm for aromatic protons, δ 4.43 ppm for hydroxyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 232.1338 [M+H]⁺) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for this compound derivatives be resolved?

Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) in solution versus solid-state structures. To reconcile these:

  • Refine X-ray diffraction data using programs like SHELXL for high-resolution crystallography .
  • Validate computational models (e.g., density functional theory) against experimental spectra to identify dominant conformers .

Q. What experimental design principles are critical for evaluating the biological activity of this compound analogs?

Prioritize in-silico screening (molecular docking, ADMET profiling) to shortlist candidates with favorable binding to target proteins (e.g., enzymes, receptors). Follow with in vitro assays (e.g., enzyme inhibition, cytotoxicity) under controlled pH and temperature. Use statistical tools (e.g., ANOVA) to validate dose-response relationships and minimize false positives .

Q. How can researchers address solubility limitations of this compound in aqueous systems?

Strategies include:

  • Structural modification : Introduce hydrophilic groups (e.g., –OH, –COOH) at the phenol or isothiazole ring .
  • Co-solvent systems : Use DMSO-water or ethanol-water mixtures (≤10% organic phase) to enhance dissolution without denaturing biomolecules .

Q. What methodologies are used to study synergistic effects of this compound in multi-component systems (e.g., catalysis, drug combinations)?

  • Surface adsorption studies : Employ microspectroscopic imaging (e.g., FTIR, Raman) to monitor interactions with metal oxides or polymers .
  • Isobolographic analysis : Quantify synergistic indices in combinatorial therapies using fixed-ratio dose matrices .

Q. How should theoretical frameworks guide the experimental design of this compound research?

Align with ontological principles (e.g., molecular behavior as dynamic or static) to select appropriate models (quantum mechanics vs. molecular mechanics). Epistemologically, prioritize falsifiable hypotheses (e.g., "Substituent X enhances binding affinity") over exploratory claims. Methodologically, integrate cheminformatics pipelines (QSAR, retrosynthesis tools) with wet-lab validation .

Q. What advanced techniques are recommended for analyzing this compound stability under varying pH and temperature conditions?

  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation kinetics (e.g., half-life at pH 2–12) .
  • Accelerated stability studies : Use thermal gravimetric analysis (TGA) to predict shelf-life under stress conditions (40–60°C, 75% humidity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.